7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
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Overview
Description
7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a heterocyclic compound that features a triazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-aminopyridine to form an intermediate, which is then subjected to cyclization with hydrazine derivatives to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridyl or triazolopyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridyl ring, where halogen or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert pharmacological effects. Research may focus on its use in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine can be compared with other triazolopyrimidine derivatives, such as:
- 7-(4-Chlorophenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
- 7-(4-Methylphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14N6O/c1-24-13-6-4-11(5-7-13)15-9-14(12-3-2-8-19-10-12)20-17-21-16(18)22-23(15)17/h2-10H,1H3,(H2,18,22) |
InChI Key |
RTPYOIPKZWWOLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)N)C4=CN=CC=C4 |
Origin of Product |
United States |
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